molecular formula C14H18N2O3S B5366868 [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol

[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol

Cat. No. B5366868
M. Wt: 294.37 g/mol
InChI Key: VZVVUNCLJBAIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been studied extensively for its ability to act as a potent inhibitor of certain enzymes and its potential use in drug development and research.

Mechanism of Action

The mechanism of action of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol involves the inhibition of certain enzymes, such as GSK-3 and AKT. The inhibition of these enzymes leads to the activation of various signaling pathways, such as the Wnt/β-catenin and PI3K/AKT pathways, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. The activation of these pathways has been found to have potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been found to have potent inhibitory effects on GSK-3 and AKT, leading to the activation of various signaling pathways involved in cellular processes. The activation of these pathways has been found to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The use of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol in lab experiments has several advantages and limitations. One advantage is its potent inhibitory effects on GSK-3 and AKT, which makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one limitation is its potential toxicity, which requires careful handling and use in lab experiments.

Future Directions

There are several future directions for the use of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol in scientific research. One potential direction is its use in drug development for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another potential direction is its use in studying the role of GSK-3 and AKT in various cellular processes, which could lead to the development of new therapies for these diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound, which could impact its use in scientific research.

Synthesis Methods

[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of benzyl bromide with 2-(isopropylsulfonyl)ethylamine to form the intermediate product, which is then reacted with formaldehyde to obtain the final product. This synthesis method has been optimized to yield high purity and high-quality this compound, which is essential for its use in scientific research.

Scientific Research Applications

[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol has been extensively studied for its potential use in various fields of scientific research. This compound has been found to act as a potent inhibitor of certain enzymes, such as glycogen synthase kinase-3 (GSK-3) and protein kinase B (AKT), which are involved in various cellular processes. The inhibition of these enzymes has been found to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(3-benzyl-2-propan-2-ylsulfonylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-11(2)20(18,19)14-15-8-13(10-17)16(14)9-12-6-4-3-5-7-12/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVVUNCLJBAIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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